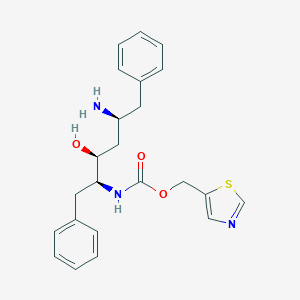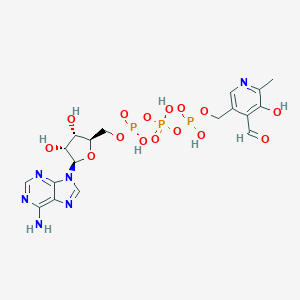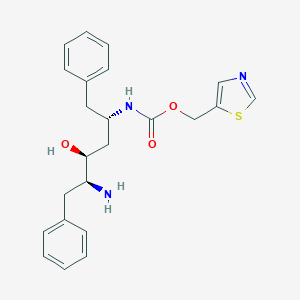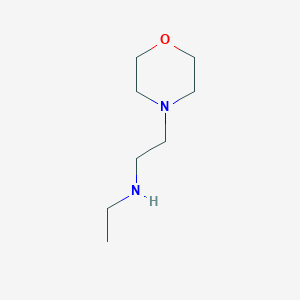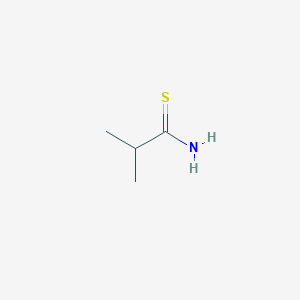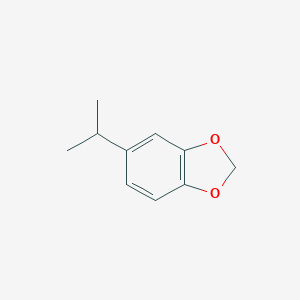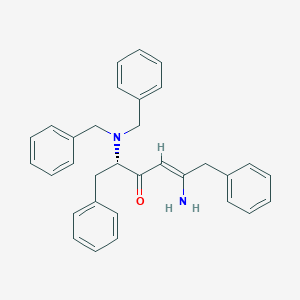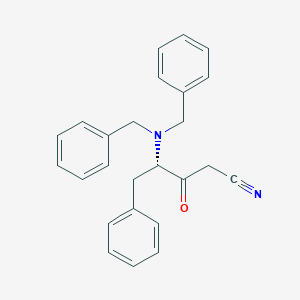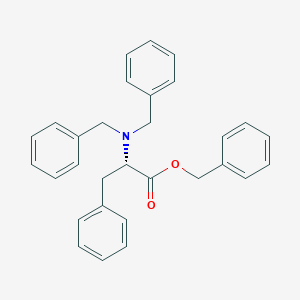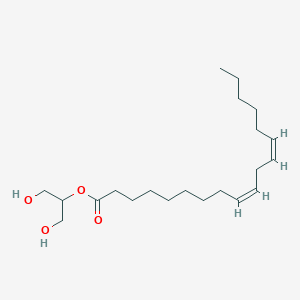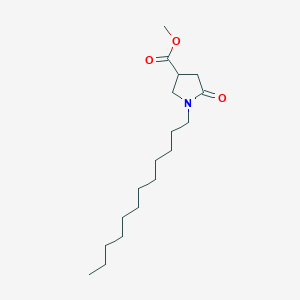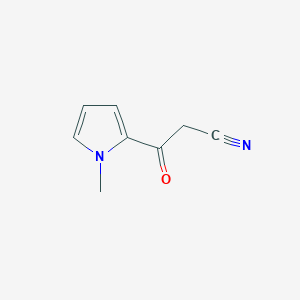
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
"3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" is a compound that has been explored in the context of synthesizing novel heterocyclic compounds. Its relevance spans various chemical reactions, showcasing its potential in creating structurally diverse and functionally rich molecules.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-b]quinolines through azide-methylenecyclopropanes and isonitriles catalyzed by Rh(II) complexes demonstrates the compound's versatility in forming structurally novel heterocycles (Kai Chen, Xiangying Tang, & M. Shi, 2016). Additionally, stereoselective synthesis approaches highlight the compound's role in generating key intermediates for further chemical synthesis (M. Lall et al., 2012).
Molecular Structure Analysis
The crystal structure of related compounds, as revealed through X-ray crystallography, provides insights into the molecular geometry and bonding interactions, which are crucial for understanding the chemical behavior of "3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" derivatives (A. Halimehjani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound underscore its reactivity and potential for creating diverse molecular structures. For instance, cycloaddition reactions offer pathways to 1-pyrrolines, showcasing the compound's utility in synthesizing pyrrolidine derivatives (Bo Cui, Jun Ren, & Zhongwen Wang, 2014). Similarly, regioselective cycloaddition reactions further highlight the compound's versatility in heterocyclic chemistry (P. Oravec et al., 1991).
Physical Properties Analysis
While specific studies on the physical properties of "3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" itself were not identified, related research on the synthesis and characterization of analogous compounds provides a basis for understanding the physical characteristics, such as crystal structure and thermal stability, of similar nitrile-containing heterocycles (W. M. Al-Adiwish & Wedad M. Barag, 2022).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity in various synthesis reactions and the formation of heterocyclic derivatives, are illustrated through its involvement in synthesizing pyrrolo[1,2-a]indoles and other novel functionalized analogs. These studies reveal the compound's potential for contributing to the development of new materials with unique chemical functionalities (T. Kazembe & D. Taylor, 1980).
Applications De Recherche Scientifique
It is used in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, as demonstrated in the study by Yılmaz, Uzunalioğlu, and Pekel (2005) in "Tetrahedron" (Yılmaz, Uzunalioğlu, & Pekel, 2005).
The compound is a precursor for heterocyclic compounds, showing significant reactivity and synthetic importance. This is highlighted in the work by Fadda et al. (2014) in "Synthetic Communications" (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are related to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, are potent inhibitors of glycolic acid oxidase and have been shown to reduce urinary oxalate levels in rats, as reported by Rooney et al. (1983) in "Journal of Medicinal Chemistry" (Rooney et al., 1983).
The compound is involved in the one-pot, four-component reaction yielding diverse bicyclic pyrazolo [3,4-b] pyridines, which demonstrate biological and pharmacological activities. This was explored by Majidi Arlan, Javahershenas, and Khalafy (2020) in the "Asian Journal of Nanoscience and Materials" (Majidi Arlan, Javahershenas, & Khalafy, 2020).
Compounds synthesized from it have shown anticancer activity, as per the research by Metwally, Abdelrazek, and Eldaly (2016) in "Research on Chemical Intermediates" (Metwally, Abdelrazek, & Eldaly, 2016).
Novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives synthesized using this compound have shown encouraging antibacterial activity, as found by Jahanshahi et al. (2018) in the "Journal of Molecular Structure" (Jahanshahi et al., 2018).
The synthesized products also showed antibacterial activity against Gram-positive and Gram-negative bacteria, according to a study by Tavakoli et al. (2018) in "Current Organic Synthesis" (Tavakoli et al., 2018).
Safety And Hazards
“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include “H301: Toxic if swallowed” and the precautionary statements include "P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician" .
Propriétés
IUPAC Name |
3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLZWHJQFTJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380400 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
CAS RN |
77640-03-0 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

